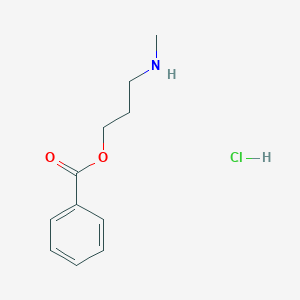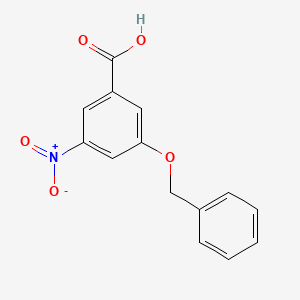
3-(4-Fluoro-phenyl)-1-methyl-propylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various papers. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Another paper discusses the synthesis of a series of benzo[h]pyrazolo[3,4-b]quinolin-5,6-diones, where 3-methyl-4-(4-fluorophenyl)-1-phenyl- was found to be promising .Molecular Structure Analysis
The molecular structure of similar compounds like “3-(4-Fluorophenyl)propanoic acid” and “2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester” has been studied . The structure of these compounds can provide insights into the possible structure of “3-(4-Fluoro-phenyl)-1-methyl-propylamine”.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in various sources . For instance, the use of 4-Fluorophenylboronic acid in Suzuki coupling and other reactions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-(4-Fluorophenyl)propanoic acid” and “3-(4-Fluoro-phenyl)-pyrrolidine hydrochloride” have been reported . For instance, “3-(4-Fluorophenyl)propanoic acid” has an average mass of 168.165 Da and a monoisotopic mass of 168.058655 Da . “3-(4-Fluoro-phenyl)-pyrrolidine hydrochloride” has a molecular weight of 201.67 .Aplicaciones Científicas De Investigación
Spectrofluorimetric Analysis in Pharmaceuticals
A study evaluated a spectrofluorimetric method for determining d,l-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine in pharmaceuticals. The method offers linearity, sensibility, and precision without needing pre-treatment and was applied to pharmaceuticals and chitosan (Ch) solutions. This technique is crucial for understanding drug interactions, particularly when prescribed together with chitosan (Rodrigues, 2012).
Development of Neurokinin-1 Receptor Antagonists
Research on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, revealed its potential as an orally active, h-NK(1) receptor antagonist. This compound shows efficacy in pre-clinical tests for emesis and depression, demonstrating its therapeutic potential (Harrison et al., 2001).
Metabolic Studies in Prostate Cancer Treatment
A study investigating the metabolism of Flutamide, a nonsteroidal antiandrogen, found that 2-Hydroxyflutamide and 4-nitro-3-(trifluoromethyl)phenylamine were its main metabolic products in human liver microsomes. This research is vital for understanding the metabolic pathways and potential toxicities of prostate cancer treatments (Goda et al., 2006).
Biological Imaging in Dopaminergic Diseases
A study discussing the use of radiofluorinated L-DOPA in positron emission tomography for studying dopamine biochemistry highlights its importance in diagnosing and understanding Parkinson's disease and similar dopaminergic conditions (Barrio et al., 1997).
Synthesis of Fluorine and Iodine Analogs in MAO-A Inhibition
Research on the synthesis of fluorine and iodine analogs of clorgyline, an MAO-A inhibitor, indicates their high inhibitory potency and selectivity. Such compounds may be useful for MAO-A studies in the brain with imaging technologies (Ohmomo et al., 1991).
Pharmacokinetics of Selective Androgen Receptor Modulators
S-1, a selective androgen receptor modulator, demonstrated low clearance, moderate distribution, and extensive metabolism in rats, providing insights for preclinical development of such compounds in treating androgen-dependent diseases (Wu et al., 2006).
Safety and Hazards
Direcciones Futuras
The future directions for the study of “3-(4-Fluoro-phenyl)-1-methyl-propylamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions is a promising area of research . Additionally, the study of the physical and chemical properties of these compounds could provide valuable insights into their potential uses .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, binding with high affinity to multiple receptors . This interaction could lead to changes in the target’s function, potentially influencing a variety of biological processes.
Biochemical Pathways
Aromatic compounds like this one have been found to possess various biological activities, potentially affecting a wide range of pathways .
Pharmacokinetics
Similar compounds have been found to undergo extensive metabolism, primarily via hepatic and intestinal cytochrome p450 (cyp) enzymes . The excretion of these compounds occurs predominantly in the faeces, with only a minor fraction excreted in the urine .
Result of Action
Similar compounds have been found to possess various biological activities, potentially leading to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. In the event of a spill, it should be collected, bound, and pumped off, avoiding the generation of dusts .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPPJJSSVMFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)



![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)